molecular formula C13H13N3O3S B14648943 1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one CAS No. 54252-42-5

1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one

Katalognummer: B14648943
CAS-Nummer: 54252-42-5
Molekulargewicht: 291.33 g/mol
InChI-Schlüssel: KTFWWSWOOWKAPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an anilino group, a methylamino group, and a nitro group attached to the thiophene ring, along with an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one involves multiple steps, typically starting with the formation of the thiophene ring. . The anilino and methylamino groups are then introduced through nucleophilic substitution reactions, while the nitro group is added via nitration. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Analyse Chemischer Reaktionen

1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

54252-42-5

Molekularformel

C13H13N3O3S

Molekulargewicht

291.33 g/mol

IUPAC-Name

1-[5-anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethanone

InChI

InChI=1S/C13H13N3O3S/c1-8(17)12-10(14-2)11(16(18)19)13(20-12)15-9-6-4-3-5-7-9/h3-7,14-15H,1-2H3

InChI-Schlüssel

KTFWWSWOOWKAPE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)[N+](=O)[O-])NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.